Ro 26-4550 trifluoroacetate

Descripción general

Descripción

This solid compound belongs to the stilbenes. These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. This substance targets the protein interleukin-2.

Mecanismo De Acción

Target of Action

Ro 26-4550 trifluoroacetate is a competitive reversible inhibitor that primarily targets the binding of interleukin-2 (IL-2) to its receptor . IL-2 is a cytokine that plays a predominant role in the growth of activated T cells .

Mode of Action

This compound competes with the IL-2 receptor alpha subunit (IL-2Rα) for its binding site on IL-2 . This competition prevents the binding between IL-2 and its receptor, thereby inhibiting the interaction of IL-2 with IL-2Rα .

Biochemical Pathways

The inhibition of IL-2 binding to its receptor by this compound affects the IL-2/IL-2Rα signaling pathway . This pathway is crucial for the growth of activated T cells . By inhibiting this interaction, this compound can potentially influence the proliferation and function of these cells.

Pharmacokinetics

It is known that the compound is soluble to 50 mm in dmso and to 5 mm in ethanol , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of IL-2/IL-2Rα interaction . This inhibition can potentially affect the growth and function of activated T cells, which are regulated by IL-2 .

Action Environment

It is recommended to store the compound at -20°c , suggesting that temperature could be a factor influencing its stability.

Análisis Bioquímico

Biochemical Properties

Ro 26-4550 trifluoroacetate competes with the alpha subunit of the IL-2 receptor (IL-2Rα) for its binding site on IL-2 . This suggests that this compound interferes with the IL-2/IL-2Rα binding .

Cellular Effects

This compound has been shown to induce the expansion of hematopoietic stem and progenitor cells (HSPCs) in both murine and human ex vivo cultures . It also enhances the expression of IL-2Rα (CD25) independent of IL-2 administration in human mPB-derived HSPCs and BM-derived HSPCs .

Molecular Mechanism

The region of IL-2 perturbed by association with this compound was shown to be involved in the binding to IL-2Rα . This suggests that this compound competes with IL-2Rα for its binding site on IL-2 to interfere with IL-2/IL-2Rα binding .

Actividad Biológica

Ro 26-4550 trifluoroacetate is a small molecule with significant biological activity, primarily known for its role as a competitive inhibitor of the interleukin-2 (IL-2) receptor interaction. This compound has garnered attention in immunology and hematology due to its potential applications in enhancing hematopoietic stem cell (HSC) expansion and modulating immune responses.

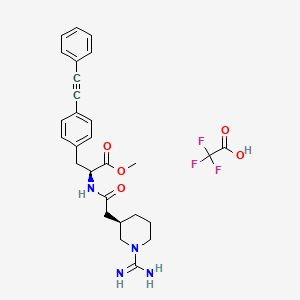

- Chemical Name: N-[[(3 R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate

- CAS Number: 1217448-66-2

- Purity: ≥98%

- IC50 Value: 3 μM for inhibition of IL-2 interaction with IL-2Rα .

Ro 26-4550 functions by competing with IL-2 for binding to its receptor, specifically the alpha subunit (IL-2Rα). This competitive inhibition alters the downstream signaling pathways typically activated by IL-2, which has implications for both immune regulation and hematopoiesis.

Hematopoietic Stem Cell Expansion

Recent studies have demonstrated that Ro 26-4550 can significantly enhance the ex vivo expansion of HSCs. The compound promotes the entry of human hematopoietic stem and progenitor cells (HSPCs) into the cell cycle while maintaining their self-renewal capacity and reducing apoptotic rates. Key findings include:

- Increased Proliferation: Ro treatment led to a notable increase in the proliferation of bone marrow mesenchymal stem cells and fibroblasts .

- Enhanced IL-2Rα Expression: The compound increased the expression of IL-2Rα (CD25) in HSPCs, which is associated with a higher population of CD4+CD25+ T cells .

- Xenotransplantation Studies: In immunodeficient mice transplanted with Ro-treated human CD34+ cells, efficient multi-lineage reconstitution was observed, indicating the potential for therapeutic applications in regenerative medicine .

Immune Modulation

Ro 26-4550's role extends beyond stem cell biology; it also influences immune responses:

- Regulatory T Cell Dynamics: The compound's inhibition of IL-2 signaling has implications for regulatory T cell (Treg) function, which is crucial for maintaining immune tolerance and preventing autoimmunity .

- Potential Cancer Applications: By modulating IL-2 signaling pathways, Ro 26-4550 may enhance anti-tumor immunity, making it a candidate for cancer immunotherapy strategies .

Case Studies

Several case studies highlight the efficacy of Ro 26-4550 in various experimental setups:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

- Chemical Formula : CHNO·CFCOH

- Molecular Weight : 560.57 g/mol

- IC50 : 3 μM, indicating the concentration required to inhibit half of the IL-2 activity in vitro.

Ro 26-4550 trifluoroacetate competes with IL-2 for binding to its receptor, thereby disrupting the IL-2/IL-2 receptor interaction. This mechanism is crucial for modulating T cell proliferation and differentiation, which are vital processes in immune response regulation .

Immunology Research

This compound is extensively used in immunological studies to understand T cell biology and the mechanisms underlying immune responses. Its ability to inhibit IL-2 binding makes it a valuable tool for investigating conditions characterized by excessive immune activation, such as autoimmune diseases and transplant rejection.

Therapeutic Development

The compound serves as a lead structure for the design of orally active small molecules that could potentially replace traditional monoclonal antibody therapies targeting IL-2 receptors. This transition from parenteral to oral administration could enhance patient compliance and accessibility .

Structural Biology Studies

X-ray crystallography studies have shown that Ro 26-4550 binds to specific regions on IL-2, revealing insights into protein-protein interactions. These findings challenge previous notions about the simplicity of such interactions, indicating that protein surfaces may harbor multiple binding sites, which can be exploited for drug design .

Comparative Analysis with Related Compounds

The following table compares this compound with other compounds exhibiting similar biological activities:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Pentostatin | Inhibits adenosine deaminase | Potent transition state inhibitor |

| Cladribine | Inhibits adenosine deaminase | Used in treating hairy cell leukemia |

| Daclizumab | Monoclonal antibody against IL-2 receptor | Targets specific receptor subunits |

| Basiliximab | Monoclonal antibody against IL-2 receptor | Used for immunosuppression in kidney transplantation |

| This compound | Competitive inhibition of IL-2 binding | Small molecule; potential for oral administration |

Case Studies and Experimental Findings

While extensive clinical trials involving this compound are lacking, several studies have documented its effectiveness in vitro:

- T Cell Proliferation Studies : Research has demonstrated that Ro 26-4550 significantly inhibits T cell proliferation induced by IL-2, providing a basis for its application in therapeutic strategies aimed at controlling unwanted immune responses .

- Protein Interaction Studies : Investigations into the binding interactions between Ro 26-4550 and IL-2 have revealed crucial insights into how small molecules can disrupt established protein-protein interactions, paving the way for novel therapeutic interventions .

Propiedades

Número CAS |

193744-04-6 |

|---|---|

Fórmula molecular |

C26H30N4O3 |

Peso molecular |

446.5 g/mol |

Nombre IUPAC |

methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate |

InChI |

InChI=1S/C26H30N4O3/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31)/t22-,23+/m1/s1 |

Clave InChI |

MRNGXYMKYHNMLV-PKTZIBPZSA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O |

SMILES isomérico |

COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N |

SMILES canónico |

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ro26-4550; Ro 26-4550; Ro-26-4550. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.